molecular formula C16H8ClF6N5OS B607673 (1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile CAS No. 1883518-31-7

(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile

Cat. No. B607673
M. Wt: 467.7744
InChI Key: FTIBNGABJNFFAI-POYBYMJQSA-N
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Description

GNE-0723 is a highly potent and brain penetrant GluN2A-selective NMDAR PAM suitable for in vivo characterization. EC50 (GluN2A) = 0.021 microM;  EC50 (GluNA2 Flip) = 9.1 microM;  EC50 (GluNA2 Flop) = 5.5 microM. The N-methyl-D-aspartate receptor (NMDAR) is a Na+ and Ca2+ permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. NMDARs are critical to synaptic signaling and plasticity, and their dysfunction has been implicated in a number of neurologicaldisorders, including schizophrenia, depression, and Alzheimer’s disease.

Scientific Research Applications

Synthesis and Derivative Reactions

  • The compound under discussion shares structural similarity with compounds involved in the synthesis of various fused heterocyclic systems. These systems often exhibit significant biocidal properties, including antifungal and antibacterial effects, as observed in related chemical structures (Youssef & Omar, 2007).

Heterocyclic Derivative Applications

  • Compounds with structural similarities to the queried compound have been used to synthesize various heterocyclic derivatives. These derivatives, such as trifluoromethyl-containing dihydro-4-ones and pyrrole-3-carbonitriles, have potential applications in different chemical syntheses (Sokolov, Aksinenko, & Martynov, 2014).

Anti-inflammatory and Antimicrobial Properties

  • Similar compounds have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. They have shown significant activity in inhibiting prostaglandin, comparable to established anti-inflammatory drugs, and have been found to possess promising antimicrobial activities (Fahmy et al., 2012); (Hafez, El-Gazzar, & Zaki, 2016).

Applications in Molecular Docking and Drug Design

  • Compounds structurally related to the one have been used in molecular docking studies, particularly in the context of anticancer drug design. These studies involve predicting the affinity of synthesized compounds with specific proteins, which is crucial for developing targeted cancer therapies (Holam, Santhoshkumar, & Killedar, 2022).

Cyclopropane Formation and Reactions

  • The compound's structure is related to other compounds used in the study of cyclopropane formation. These studies involve understanding the reactions of similar compounds with olefins and investigating their potential applications in organic synthesis (Atherton & Fields, 1968).

properties

IUPAC Name

(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8ClF6N5OS/c17-10-3-9(15(18,19)20)26-27(10)5-7-2-11(29)28-12(8-1-6(8)4-24)13(16(21,22)23)30-14(28)25-7/h2-3,6,8H,1,5H2/t6-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIBNGABJNFFAI-POYBYMJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C2=C(SC3=NC(=CC(=O)N23)CN4C(=CC(=N4)C(F)(F)F)Cl)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8ClF6N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 127046129

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Reactant of Route 2
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Reactant of Route 3
Reactant of Route 3
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Reactant of Route 5
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile
Reactant of Route 6
(1R,2R)-2-[7-[[5-chloro-3-(trifluoromethyl)pyrazol-1-yl]methyl]-5-oxo-2-(trifluoromethyl)-[1,3]thiazolo[3,2-a]pyrimidin-3-yl]cyclopropane-1-carbonitrile

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